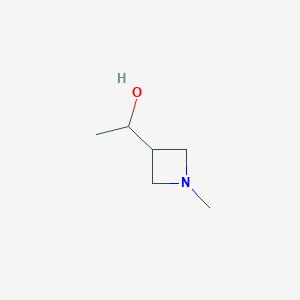

1-(1-Methylazetidin-3-yl)ethanol

Description

Significance of the Azetidine (B1206935) Motif in Contemporary Organic Synthesis and Medicinal Chemistry Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery and development. nih.gov Despite historical challenges in their synthesis, recent advancements have made these structures more accessible to chemists. nih.govmedwinpublishers.com Their compact and rigid nature, combined with their polarity, allows them to significantly influence the physicochemical properties of larger molecules. nih.gov This can lead to improved solubility, metabolic stability, and binding affinity to biological targets. nih.gov Consequently, the azetidine motif is found in a number of approved drugs and is a promising component in the development of treatments for a range of conditions, including neurological disorders. technologynetworks.com

The inherent ring strain of the azetidine structure also provides unique reactivity, making it a useful building block in organic synthesis for the construction of more complex molecular architectures. medwinpublishers.com Researchers are increasingly drawn to the chemical and biological properties of azetidines, recognizing their potential as a valuable tool in medicinal chemistry. nih.gov

The Compound's Strategic Position as a Versatile Synthetic Intermediate and Research Probe

1-(1-Methylazetidin-3-yl)ethanol is strategically positioned as a bifunctional molecule. The hydroxyl group provides a reactive site for a variety of chemical transformations, such as esterification, etherification, and oxidation, allowing for its incorporation into larger, more complex structures. The N-methylated azetidine ring, on the other hand, imparts specific conformational constraints and polarity, which can be crucial for molecular recognition and biological activity.

This combination of a reactive handle and a structurally significant heterocyclic core makes this compound a valuable intermediate for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. technologynetworks.com Furthermore, its structure can serve as a molecular probe to investigate the structure-activity relationships of biologically active molecules containing the azetidine moiety.

Foundational Research Perspectives on Heterocyclic Alcohols

Heterocyclic alcohols, compounds containing a hydroxyl group attached to a heterocyclic ring system, are a fundamental class of organic molecules. Their importance is underscored by their prevalence in nature, with examples including essential nutrients like certain vitamins and the building blocks of nucleic acids. ijarsct.co.in The interplay between the hydroxyl group and the heteroatoms within the ring gives these compounds unique chemical and physical properties.

Research into heterocyclic alcohols has a long history, with early pioneers like August Kekulé, Adolf von Baeyer, and Emil Fischer laying the groundwork for our understanding of these structures. numberanalytics.com Modern research continues to explore new methods for their synthesis and to harness their reactivity. nih.gov The development of greener and more sustainable synthetic methods, such as alcohol dehydrogenative coupling, is an active area of investigation. nih.gov

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objective is to present its key chemical and physical properties, explore its synthesis, and highlight its significance as a building block in advanced chemical synthesis. The discussion will be strictly limited to the chemical nature and synthetic utility of the compound, providing a foundational understanding of its role in the broader context of heterocyclic chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | 1-(1-Methylazetidin-3-yl)methanol | 2-(1-methylazetidin-3-yl)ethan-1-ol | 1-(1-methylazetidin-3-yl)methanamine dihydrochloride (B599025) |

| Molecular Formula | C5H11NO nih.gov | C6H13NO uni.lu | C5H12N2 · 2ClH sigmaaldrich.com |

| Molecular Weight | 101.15 g/mol nih.gov | 115.17 g/mol | 173.08 g/mol sigmaaldrich.com |

| IUPAC Name | (1-methylazetidin-3-yl)methanol nih.gov | 2-(1-methylazetidin-3-yl)ethanol uni.lu | (1-methylazetidin-3-yl)methanamine dihydrochloride sigmaaldrich.com |

| CAS Number | 1499172-23-4 nih.gov | Not explicitly available | 1803609-11-1 sigmaaldrich.com |

| Physical Form | Not explicitly available | Not explicitly available | Solid sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | Not explicitly available | Not explicitly available | 2-8°C sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-(1-methylazetidin-3-yl)ethanol |

InChI |

InChI=1S/C6H13NO/c1-5(8)6-3-7(2)4-6/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

MCGGNCUHFFNTAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CN(C1)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Methylazetidin 3 Yl Ethanol and Its Structural Analogs

Strategies for Azetidine (B1206935) Ring Construction and Functionalization

The formation of the azetidine ring is a significant synthetic challenge. Modern methodologies have evolved from simple cyclizations to highly controlled catalytic and strain-driven processes, enabling the construction of densely functionalized azetidine cores.

Cyclization Reactions via Amine and Carbonyl Precursors for Azetidine Core Formation

The intramolecular cyclization of acyclic precursors containing an amine and a suitable electrophilic carbon remains a cornerstone of azetidine synthesis. A variety of strategies have been developed to facilitate this ring-closing step efficiently.

One powerful method involves the intramolecular aminolysis of epoxides . Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. wikipedia.orgfrontiersin.org This reaction proceeds smoothly even in the presence of functional groups that are sensitive to acid or are Lewis basic. wikipedia.org The process typically involves preparing the epoxy amine from a suitable starting material, such as cis-3-hexen-1-ol, followed by catalytic cyclization. nih.gov

Palladium-catalyzed intramolecular C-H amination represents another advanced approach. This method allows for the direct formation of the azetidine ring from a saturated alkyl chain by activating a C(sp³)–H bond. rsc.org For instance, the combination of a palladium(II) catalyst with an oxidant like benziodoxole tosylate can promote the cyclization of amine substrates to form the azetidine ring via reductive elimination from a high-valent palladium intermediate. rsc.orgchemrxiv.org

More recently, photocatalytic methods have emerged as a sustainable strategy. A copper-catalyzed photoinduced radical 4-exo-dig cyclization of ynamides provides a route to azetidines with excellent control over regioselectivity. arkat-usa.org Similarly, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an Iridium(III) photocatalyst, can generate highly functionalized azetidines. chemrxiv.org

A summary of representative cyclization strategies is presented below.

| Synthetic Strategy |

Reductive Amination Approaches to Substituted Azetidines

Reductive amination is a highly versatile and widely used method for forming C-N bonds and serves as a key strategy for synthesizing substituted azetidines. masterorganicchemistry.com This approach typically involves the reaction of an azetidine ketone, such as N-protected-3-azetidinone, with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. rsc.orgchemrxiv.org

This method avoids the common problem of over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to not reduce the initial ketone and can selectively reduce the iminium intermediate. rsc.orgmasterorganicchemistry.com

For example, a library of azetidine-piperazine diamides was rapidly synthesized for biological screening through a key reductive amination step between N-Boc-3-azetidinone and N-acyl-piperazines. rsc.org This highlights the robustness of reductive amination in creating diverse and complex azetidine derivatives that can serve as precursors to target molecules like 1-(1-methylazetidin-3-yl)ethanol. The synthesis of allenamides, which can be cyclized to vinyl azetidines, also utilizes a sequential reductive amination/acylation route, demonstrating the foundational nature of this reaction in complex synthetic pathways. acs.org

Ring-Opening and Strain-Release Reactions in Azetidine-3-amine Synthesis

The inherent ring strain of bicyclic systems containing the azetidine motif provides a powerful thermodynamic driving force for their transformation into functionalized monocyclic azetidines. Azabicyclo[1.1.0]butane (ABB), a highly strained molecule, is a particularly valuable precursor for this purpose. nih.govbris.ac.uk

The reaction of lithiated ABB (ABB-Li) with various electrophiles triggers a strain-release ring-opening of the central C-N bond, leading to the formation of 1,3-disubstituted azetidines. arkat-usa.orgbris.ac.uk This strategy allows for a modular and diversity-oriented synthesis of complex azetidines. nih.gov For instance, a four-component reaction involving ABB-Li, an acyl silane, and two other electrophiles has been developed to rapidly assemble 1,3,3-trisubstituted azetidines. nih.gov

This strain-release approach has been successfully applied to the synthesis of azetidine-3-amines, which are key intermediates. chemrxiv.org The ring-opening of ABB with amine nucleophiles provides direct access to these valuable building blocks. chemrxiv.org This method is often more efficient and cleaner than traditional multi-step syntheses. The power of this methodology is demonstrated by its ability to generate complex scaffolds, including spirocyclic azetidines, through strain-release-driven spirocyclization reactions. arkat-usa.orgbris.ac.uk The predictable reactivity of ABBs makes them superior synthons for accessing novel, drug-like chemical space. chemrxiv.org

Stereoselective Introduction and Manipulation of the Hydroxyl Functionality

For a chiral molecule like this compound, controlling the stereochemistry of the secondary alcohol is paramount. This is typically achieved either by stereoselective synthesis from a prochiral precursor or by resolving a racemic mixture.

Enantioselective Hydroxylation and Reduction Reactions

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(1-methylazetidin-3-yl)ethanone. This transformation can be achieved using chiral catalysts that differentiate between the enantiotopic faces of the carbonyl group. wikipedia.org

Catalytic asymmetric reduction is a highly efficient method. One of the most prominent systems for this is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). organic-chemistry.orgmdpi.com These catalysts, which can be generated in situ from chiral amino alcohols, provide high levels of enantioselectivity for a wide range of ketones. organic-chemistry.orgmdpi.com

Transition metal-catalyzed asymmetric transfer hydrogenation is another powerful technique. Catalysts based on ruthenium, rhodium, or iridium, paired with chiral ligands (e.g., chiral diamines or amino alcohols), can effectively reduce ketones to alcohols with high enantiomeric excess using hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.org

| Catalytic System |

Chiral Resolution Techniques for Enantiomerically Pure Forms

When a stereoselective synthesis is not feasible, the separation of a racemic mixture of this compound into its individual enantiomers can be accomplished through chiral resolution.

The most established method is the crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic alcohol (or a precursor amine) with a chiral resolving agent, such as an enantiomerically pure acid or base. For the β-amino alcohol structure of the target compound, chiral acids like tartaric acid or its derivatives are commonly used. wikipedia.orggoogle.com The reaction forms a pair of diastereomeric salts, which possess different physical properties, most importantly, different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the resolving agent is cleaved to yield the desired pure enantiomer.

Kinetic resolution is another powerful strategy. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For example, an enzyme or a chiral chemical catalyst can be used to selectively transform one enantiomer into a new product, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. rsc.org Chiral phosphoric acid catalysis has been used for the efficient kinetic resolution of N-aryl β-amino alcohols. rsc.org Similarly, enzymes like cyclohexylamine (B46788) oxidase have shown excellent enantioselectivity in the R-selective deamination of β-amino alcohols, enabling the resolution of racemic mixtures. researchgate.net

Regioselective Derivatization of the Azetidine Nitrogen and Hydroxyl Group

Functionalization of the azetidine ring and its substituents allows for the exploration of structure-activity relationships and the synthesis of diverse analogs.

The nitrogen atom of the azetidine ring is a nucleophilic center that can be readily functionalized. While the parent compound is already N-methylated, structural analogs often start from an N-H or N-protected azetidine, such as N-Boc or N-benzyl derivatives. The most common method for introducing substituents on the nitrogen is through nucleophilic substitution reactions with various electrophiles. acs.org

This N-functionalization is a key step in building molecular diversity. The reaction typically involves the deprotonation of an N-H azetidine followed by reaction with an alkyl halide, or direct reaction of the secondary amine with an electrophile. When an electron-withdrawing group like Boc (tert-butoxycarbonyl) is present on the nitrogen, it facilitates functionalization at other positions of the ring, such as α-lithiation, and can be removed later to allow for N-functionalization.

The hydroxyl group of this compound is another key site for derivatization, primarily through esterification and acylation reactions. These reactions can modify the compound's polarity, solubility, and metabolic stability.

A wide range of catalysts and reagents can be employed for the acylation of alcohols. organic-chemistry.org Common methods include reaction with an acid anhydride (B1165640) or an acyl chloride in the presence of a catalyst. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) and its hydrochloride salt have been shown to be highly efficient catalysts for the acylation of alcohols with acid anhydrides, even in very low quantities and under solvent-free conditions. organic-chemistry.org

Another important transformation is the conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate. This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base. The resulting sulfonate is an excellent leaving group, enabling subsequent nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., amines, azides) at that position.

Innovative Synthetic Protocols and Catalyst Systems

Modern synthetic chemistry seeks to improve efficiency, reduce waste, and access novel chemical space through innovative technologies.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. mdpi.com The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times from hours to minutes. mdpi.commdpi.com

Microwave heating has been successfully applied to the synthesis of various heterocyclic compounds, including those with structures analogous to the target molecule.

Azetidinone Synthesis: The thermal microwave-assisted Wolff rearrangement of diazotetramic acids in the presence of nucleophiles (alcohols, amines) provides access to a variety of 2-oxoazetidine-3-carboxylic acid derivatives (β-lactams). The reaction proceeds at high temperatures (200 °C) in short timeframes. nih.govbeilstein-archives.org

3-Hydroxy-2-oxindole Synthesis: Microwave-assisted decarboxylative condensation of isatins with malonic acid yielded various 3-hydroxy-2-oxindole derivatives in 5–10 minutes with yields up to 98%. mdpi.com

General Heterocycle Synthesis: A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines was achieved under microwave irradiation in an aqueous medium.

The application of microwave technology to the synthesis of this compound or its precursors could offer significant advantages over conventional heating methods, as demonstrated in the table below for a comparable reaction.

| Reaction | Method | Reaction Time | Yield |

| Thiazolyl-Pyridazinedione Synthesis | Conventional Heating | 10-12 hours | 65-78% |

| Thiazolyl-Pyridazinedione Synthesis | Microwave Irradiation (500W) | 2-5 minutes | 85-94% mdpi.com |

Aza-Michael Addition in the Synthesis of Azetidine Amino Acid Derivatives

The aza-Michael addition stands out as a potent and versatile method for the construction of carbon-nitrogen bonds, which is a significant challenge in organic synthesis. mdpi.com This strategy has been widely applied in the preparation of various NH-heterocyclic derivatives, including azetidines. mdpi.com A simple and efficient synthetic route for preparing new heterocyclic amino acid derivatives featuring azetidine rings has been developed utilizing this reaction. bohrium.comnih.govresearchgate.net The process commences with the synthesis of a starting material, (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. bohrium.comnih.govresearchgate.net This intermediate then undergoes an aza-Michael addition with various heterocyclic aliphatic and aromatic amines to yield the desired functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.comnih.govresearchgate.net

The versatility of the aza-Michael addition is demonstrated by its successful application with a range of amines. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine in the presence of DBU in acetonitrile (B52724) at 65 °C for 4 hours resulted in the formation of a 1,3′-biazetidine derivative in a 64% yield. mdpi.com The reaction has also been successfully carried out with various heterocyclic aromatic amines. mdpi.com This methodology provides a valuable pathway to novel azetidine-containing amino acid derivatives, which are important scaffolds in medicinal chemistry. mdpi.com

Detailed research has explored the scope of this reaction with different amines, leading to a variety of azetidine amino acid derivatives. The following table summarizes the results of the aza-Michael addition of various amines to methyl (N-Boc-azetidin-3-ylidene)acetate.

Table 1: Synthesis of Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates via Aza-Michael Addition

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Azetidine | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 64 |

| 2 | Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 72 |

| 3 | Piperidine | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 68 |

| 4 | Morpholine | Methyl (1-Boc-3-morpholinoazetidin-3-yl)acetate | 75 |

| 5 | 1H-Pyrazole | Methyl (1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 80 |

| 6 | 1H-Imidazole | Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 78 |

| 7 | 1H-1,2,4-Triazole | Methyl (1-Boc-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetate | 85 |

Reaction conditions: Methyl (N-Boc-azetidin-3-ylidene)acetate, amine, DBU, acetonitrile, 65 °C, 4-8 h. Data compiled from multiple sources.

Optimization of Reaction Conditions and Solvent Systems in Azetidine Synthesis

The synthesis of azetidines, including derivatives like this compound, is highly dependent on the optimization of reaction conditions and solvent systems to achieve high yields and purity. The inherent ring strain of the four-membered azetidine ring makes its synthesis challenging, necessitating careful control over reaction parameters. rsc.org

The choice of base and solvent is critical in many synthetic routes to azetidines. For example, in the synthesis of azetidines from arylglycine derivatives using (2-bromoethyl)sulfonium triflate, optimization experiments showed that DBU as a base and dichloromethane (B109758) as a solvent at reflux temperature provided the best yields. organic-chemistry.org The selection of the protecting group on the nitrogen atom also plays a crucial role. For instance, the use of a t-butanesulfonyl group allows for its removal from the azetidine ring under acidic conditions. nih.gov

In the context of gold-catalyzed intermolecular oxidation of alkynes to form azetidin-3-ones, a key intermediate for various azetidine derivatives, a systematic optimization of reaction conditions was performed. nih.gov This included screening different oxidants, solvents, and additives. The study found that a specific combination of gold catalyst, oxidant, and solvent system was essential for achieving high yields.

The following table illustrates the effect of varying reaction conditions on the yield of a model azetidination reaction.

Table 2: Optimization of a Gold-Catalyzed Oxidative Cyclization for Azetidin-3-one Synthesis

| Entry | Oxidant | Solvent | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5a | DCE | - | 23 | 55 |

| 2 | 5b | DCE | - | 23 | 40 |

| 3 | 5c | DCE | - | 23 | 62 |

| 4 | 5d | DCE | - | 23 | 75 |

| 5 | 5e | DCE | - | 23 | 82 |

| 6 | 5e | Toluene | - | 23 | 68 |

| 7 | 5e | CH3CN | - | 23 | 71 |

| 8 | 5e | DCE | H2O | 23 | 78 |

Reaction conditions: [2a] = 0.05 M. Yields were estimated by 1H NMR using diethyl phthalate (B1215562) as the internal reference. nih.gov

Furthermore, the development of multicomponent synthesis strategies for functionalized azetidines has also benefited from careful optimization. In a four-component strain-release-driven synthesis, various parameters were adjusted to maximize the yield of the desired azetidine product. nih.gov The choice of silyl (B83357) group and the stoichiometry of the reagents were found to be critical for the success of the reaction sequence. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (N-Boc-azetidin-3-ylidene)acetate |

| (N-Boc)azetidin-3-one |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate |

| Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate |

| Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate |

| Methyl (1-Boc-3-morpholinoazetidin-3-yl)acetate |

| Methyl (1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate |

| Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate |

| Methyl (1-Boc-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetate |

| (2-Bromoethyl)sulfonium triflate |

Mechanistic Investigations of Chemical Transformations Involving 1 1 Methylazetidin 3 Yl Ethanol

Reaction Pathways of the Hydroxyl Group

The hydroxyl group in 1-(1-methylazetidin-3-yl)ethanol is a key site for chemical modification, primarily through oxidation and dehydration reactions.

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(1-methylazetidin-3-yl)ethanone. This transformation requires the use of mild oxidizing agents to prevent over-oxidation or side reactions involving the amine. Several reagents are suitable for this purpose, including Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), and conditions for a Swern oxidation. youtube.comchemistrysteps.comlibretexts.org The presence of the nitrogen atom in the azetidine (B1206935) ring may influence the reaction, potentially by acting as an internal base or by coordinating with the oxidizing agent. nih.gov

The general mechanism for these oxidations involves the formation of an intermediate where the alcohol's oxygen is bonded to the oxidant, followed by an elimination step where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond. youtube.com

Dess-Martin Periodinane (DMP) Oxidation : This method is known for its mild conditions and high selectivity. chemistrysteps.comorganic-chemistry.org The reaction proceeds through a periodinane intermediate, which then undergoes an intramolecular elimination to yield the ketone. chemistrysteps.com

Pyridinium Chlorochromate (PCC) Oxidation : PCC is a complex of chromium trioxide with pyridine (B92270) and hydrochloric acid. youtube.com It is a reliable reagent for the oxidation of secondary alcohols to ketones. The mechanism involves the formation of a chromate (B82759) ester, followed by an E2-like elimination. youtube.com

Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. The alcohol adds to the activated DMSO, and a subsequent intramolecular proton transfer and elimination yield the ketone. youtube.com

Interactive Table: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Reaction Conditions | Mechanism Highlights |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Formation of a periodinane intermediate, intramolecular elimination. chemistrysteps.comorganic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Formation of a chromate ester, E2-like elimination. youtube.com |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, low temperature, followed by Et₃N | Formation of an alkoxysulfonium salt, ylide formation, and intramolecular elimination. youtube.com |

The acid-catalyzed dehydration of this compound leads to the formation of an alkene, primarily 3-ethenyl-1-methylazetidine. As a secondary alcohol, the dehydration likely proceeds through an E1 mechanism, especially in the presence of a strong, non-nucleophilic acid at elevated temperatures. organic-chemistry.orgacs.orglibretexts.org

The mechanism involves the following steps:

Protonation of the Hydroxyl Group : The hydroxyl group is a poor leaving group. In the presence of an acid, it is protonated to form an alkyloxonium ion, which is a much better leaving group (water). youtube.comacs.org

Formation of a Carbocation : The alkyloxonium ion departs, leaving behind a secondary carbocation. The stability of this carbocation is crucial for the reaction to proceed via the E1 pathway.

Deprotonation to Form the Alkene : A weak base, which could be water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. youtube.comorganic-chemistry.org

According to Zaitsev's rule, the major product would be the most substituted (and therefore most stable) alkene. However, in this case, there is only one possible alkene product from the elimination of a beta-hydrogen. The nitrogen atom in the azetidine ring could potentially influence the reaction rate and mechanism, for instance, by being protonated itself under acidic conditions, which might affect the stability of the carbocation intermediate.

Reactivity Profile of the Azetidine Nitrogen

The tertiary amine of the 1-methylazetidine moiety readily undergoes nucleophilic substitution with various electrophiles, a process known as quaternization. This reaction typically proceeds via an SN2 mechanism. For example, treatment with an alkyl halide, such as methyl iodide, results in the formation of a quaternary azetidinium salt. pitt.edunih.govnih.govresearchgate.net

In this SN2 reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step. The rate of this reaction is dependent on the steric hindrance around the nitrogen atom and the electrophilicity of the alkyl halide.

The four-membered azetidine ring is strained and, particularly after quaternization, becomes susceptible to ring-opening reactions. The formation of the positively charged azetidinium ion significantly increases the ring strain and makes the carbon atoms of the ring more electrophilic. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov

Nucleophiles can then attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond in an SN2-type reaction. organic-chemistry.orgnih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. organic-chemistry.org For a 1,1,3-trisubstituted azetidinium ion like the one derived from this compound, nucleophilic attack would likely occur at the less sterically hindered carbon atoms of the ring.

While intramolecular cyclization involving the hydroxyl group is theoretically possible, particularly if the hydroxyl group is converted into a better leaving group, ring-opening reactions of the activated azetidinium salt are more commonly reported for such systems.

Stability and Degradation Mechanisms of the Azetidine Ring System

The stability of the this compound molecule is primarily dictated by the strained azetidine ring. While stable under normal conditions, the ring can undergo degradation under specific circumstances.

One potential degradation pathway involves the quaternized azetidinium salt, which can undergo Hofmann elimination in the presence of a strong base. This elimination reaction would lead to the opening of the azetidine ring.

Under thermal stress, nitrogen-containing heterocyclic compounds can undergo complex degradation and rearrangement reactions. frontiersin.orgresearchgate.net For this compound, thermal degradation could potentially involve ring fragmentation or reactions involving the hydroxyl group.

In mass spectrometry, the molecule would likely undergo fragmentation patterns typical for alcohols and amines. This includes alpha-cleavage adjacent to the oxygen or nitrogen atoms and dehydration. acs.org

Hydrolytic Stability Under Varying pH Conditions

The stability of the azetidine ring in this compound is highly dependent on the pH of the medium. In acidic conditions, the azetidine nitrogen is susceptible to protonation, forming an azetidinium ion. This protonation significantly increases the ring strain and renders the ring susceptible to nucleophilic attack and subsequent ring-opening, leading to decomposition.

Studies on analogous N-substituted azetidines have demonstrated that their stability decreases significantly at lower pH values. For instance, the decomposition of certain N-arylazetidines is markedly accelerated in acidic environments. This is attributed to the protonation of the azetidine nitrogen, which facilitates intramolecular ring-opening via nucleophilic attack by a pendant amide group. While this compound lacks an amide group for intramolecular attack, the principle of acid-mediated instability via azetidinium ion formation remains relevant. The rate of decomposition is sensitive to pH, with more rapid degradation observed at lower pH. acs.org

The hydrolytic stability of a compound is often quantified by its half-life (T1/2) under specific pH conditions. Based on studies of structurally related N-substituted azetidines, a representative data table illustrating the expected trend in hydrolytic stability for an azetidine-containing compound across different pH values is presented below. It is important to note that these are illustrative values for analogous compounds, as specific data for this compound is not available.

| pH | Relative Stability (Illustrative T1/2) | Predominant Species | Expected Degradation Pathway |

|---|---|---|---|

| 2.0 | Low (e.g., hours) | Azetidinium Ion | Ring-opening by nucleophiles (e.g., H2O, buffer salts) |

| 5.0 | Moderate (e.g., days) | Equilibrium between Azetidine and Azetidinium Ion | Slower ring-opening |

| 7.4 (Physiological pH) | High (e.g., weeks) | Primarily Azetidine | Minimal degradation |

| 9.0 | Very High (e.g., months) | Azetidine | Negligible degradation |

The enhanced stability at neutral and basic pH is due to the predominance of the unprotonated, and therefore less reactive, form of the azetidine ring.

Influence of Substituent Effects on Ring Integrity

The substituents on the azetidine ring play a critical role in determining its stability and the regioselectivity of ring-opening reactions. In this compound, the key substituents are the N-methyl group and the 1-hydroxyethyl group at the C-3 position.

The N-methyl group is an electron-donating group that increases the basicity of the azetidine nitrogen compared to an unsubstituted azetidine. This enhanced basicity facilitates protonation in acidic media, thereby promoting the formation of the reactive azetidinium ion. Once the azetidinium ion is formed, the regioselectivity of nucleophilic attack is governed by both steric and electronic factors of the substituents on the ring carbons.

Research on the nucleophilic ring-opening of variously substituted azetidinium ions provides insight into the expected behavior of this compound. nih.gov Studies have shown that nucleophilic attack on azetidinium ions generally occurs at the less substituted carbon atom. For an azetidinium ion derived from this compound, the C-2 and C-4 positions are both methylene (B1212753) groups. However, the presence of the bulky 1-hydroxyethyl group at C-3 can sterically hinder the approach of a nucleophile to the adjacent C-2 and C-4 positions to some extent.

Furthermore, the nature of the substituents can influence the stability of the transition state during nucleophilic attack. In some cases, electron-donating substituents on the ring can affect the stability of the azetidine itself. For example, the presence of an electron-donating methoxy (B1213986) group on an N-arylazetidine has been observed to activate the ring for opening. organic-chemistry.org While the 1-hydroxyethyl group is not as strongly electron-donating, its electronic and steric presence is a key determinant of the ring's reactivity.

The integrity of the azetidine ring is a balance between the inherent ring strain (approximately 25-26 kcal/mol) and the electronic and steric effects of its substituents. acs.org While significantly more stable than the three-membered aziridine (B145994) ring, the azetidine ring in this compound is still prone to ring-opening under forcing conditions, particularly in an acidic environment that promotes the formation of the more labile azetidinium ion.

Enzyme-Catalyzed Transformations and Mimetic Studies

While specific studies on the enzyme-catalyzed transformations of this compound are not extensively reported, the structure of the molecule suggests potential for various biocatalytic reactions. The presence of a secondary alcohol and a tertiary amine within a strained ring system offers potential sites for enzymatic modification.

Lipase-Catalyzed Reactions: The secondary alcohol of the 1-hydroxyethyl group is a potential substrate for lipases. Lipases are versatile enzymes known to catalyze the hydrolysis and synthesis of esters. researchgate.net In the context of this compound, a lipase (B570770) could potentially catalyze:

Esterification/Transesterification: In a non-aqueous solvent, a lipase could catalyze the acylation of the hydroxyl group to form an ester derivative. This is a common strategy for the kinetic resolution of racemic alcohols, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. mdpi.com

Hydrolysis: If presented as an ester derivative, a lipase could catalyze the hydrolysis of the ester back to the alcohol.

The substrate specificity of lipases is broad, and they have been successfully used in the esterification of various alcohols, including those with complex structures. nih.gov The bulky azetidine ring might influence the accessibility of the hydroxyl group to the enzyme's active site, but many lipases have active sites that can accommodate sterically demanding substrates.

Dehydrogenase-Catalyzed Reactions: Alcohol dehydrogenases (ADHs) are another class of enzymes that could potentially act on the hydroxyl group of this compound. ADHs catalyze the reversible oxidation of alcohols to ketones or aldehydes. In this case, an ADH could oxidize the 1-hydroxyethyl group to an acetyl group, yielding 1-(1-methylazetidin-3-yl)ethan-1-one. This transformation would require a suitable cofactor, typically NAD⁺ or NADP⁺.

Enzyme-Mimetic Studies: In the absence of direct enzymatic studies, biomimetic studies using catalysts that mimic enzyme functions can provide valuable insights. For instance, azetidine derivatives have been employed as chiral ligands in metal-catalyzed asymmetric reactions, which can be seen as mimicking the stereocontrol exerted by enzymes. nih.gov The rigid conformation of the azetidine ring can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in reactions such as the Henry reaction.

While not a direct transformation of this compound itself, these studies highlight the potential of the azetidine scaffold to interact with catalytic centers in a stereocontrolled manner, a principle that would also govern its interaction with an enzyme's active site.

Advanced Analytical and Spectroscopic Characterization Methodologies

Comprehensive Structural Elucidation Techniques

Structural elucidation is the process by which the precise atomic arrangement of a molecule is determined. For a molecule like 1-(1-Methylazetidin-3-yl)ethanol, this involves confirming the connectivity of the N-methylazetidine ring to the ethanol (B145695) side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Based on its structure, one would anticipate signals corresponding to the methyl group on the ethanol moiety (a doublet), the methyl group on the azetidine (B1206935) nitrogen (a singlet), the methine proton attached to the hydroxyl group (a quartet), the methine proton on the azetidine ring, and the methylene (B1212753) protons of the azetidine ring. The coupling patterns (splitting) and integration values would confirm the connectivity of these groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct peaks would be expected for the two methyl carbons, the two methine carbons, and the two methylene carbons of the azetidine ring. The chemical shifts of these peaks are indicative of their electronic environment.

¹⁵N and ¹⁹F NMR: ¹⁵N NMR could be used to probe the nitrogen atom of the azetidine ring, providing information about its chemical environment, although it is a less common technique due to the low natural abundance and sensitivity of the ¹⁵N isotope. ¹⁹F NMR would not be applicable unless the molecule were specifically derivatized with a fluorine-containing reagent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents predicted chemical shifts (δ) and multiplicities based on standard NMR principles. Actual experimental values may vary.

| Atom Type | Position | Predicted ¹H NMR Shift (ppm) & Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Methyl | -CH(OH)CH₃ | ~1.2 (doublet) | ~20-25 |

| Methyl | N-CH₃ | ~2.4 (singlet) | ~45-50 |

| Methylene | Azetidine C2/C4 | ~2.8-3.5 (multiplet) | ~55-65 |

| Methine | Azetidine C3 | ~2.5-3.0 (multiplet) | ~35-45 |

| Methine | -CH(OH)CH₃ | ~3.8 (quartet) | ~65-70 |

| Hydroxyl | -OH | Variable (broad singlet) | N/A |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically forms protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For the target compound (Molecular Weight: 115.18 g/mol ), the [M+H]⁺ ion would be expected at an m/z of approximately 116.1.

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high precision, allowing for the determination of the exact elemental formula of a compound. This technique would be used to confirm that the measured mass corresponds to the molecular formula C₆H₁₃NO, distinguishing it from any isomers or other compounds with the same nominal mass. Although experimental data for the target compound is scarce, predicted collision cross-section (CCS) values for its isomer, 2-(1-methylazetidin-3-yl)ethan-1-ol, are available, illustrating the type of data that can be generated. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound (C₆H₁₃NO) Note: This table is based on the calculated molecular weight. CCS values are from a predicted database for an isomer and are for illustrative purposes only. uni.lu

| Adduct | Ion Formula | Calculated m/z | Predicted CCS (Ų) for Isomer uni.lu |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₄NO]⁺ | 116.1070 | 122.7 |

| [M+Na]⁺ | [C₆H₁₃NNaO]⁺ | 138.0889 | 128.9 |

| [M+K]⁺ | [C₆H₁₃KNO]⁺ | 154.0628 | 131.1 |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a sample. nih.gov For this compound, the key expected absorptions would include:

A strong, broad peak in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Absorptions in the 3000-2850 cm⁻¹ range due to C-H stretching of the alkane groups (methyl, methylene, methine).

A distinct C-O stretching vibration, typically appearing in the 1150-1050 cm⁻¹ region. nih.gov

C-N stretching vibrations associated with the tertiary amine within the azetidine ring, which would appear in the 1250-1020 cm⁻¹ region.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a reversed-phase column (e.g., C18), the compound would elute at a characteristic retention time. The purity of the sample is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. This method is also invaluable for stability studies, where the degradation of the compound can be monitored over time by observing the decrease in the main peak area and the appearance of new impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is particularly useful for monitoring the progress of a chemical reaction that synthesizes this compound. Small aliquots can be taken from the reaction mixture and analyzed to identify the presence of starting materials, intermediates, and the desired product by their respective retention times and mass-to-charge ratios. It is also a powerful tool for guiding purification efforts, allowing for the identification of fractions from a preparative chromatography column that contain the pure compound.

Chiroptical Spectroscopy for Absolute Stereochemistry and Conformation

"this compound" possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of these enantiomers and for studying their conformational preferences.

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This differential absorption, plotted as a function of wavelength, results in an ECD spectrum, which is unique for each enantiomer and serves as a "fingerprint" for its absolute stereochemistry. The ECD spectra of enantiomers are mirror images of each other. mdpi.com

The determination of the absolute configuration of "this compound" can be achieved by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., R or S). nih.gov A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com The sensitivity of ECD to the spatial arrangement of atoms makes it a valuable tool for stereochemical analysis. mdpi.com

The chiroptical properties of a molecule, including its ECD spectrum, are highly sensitive to its three-dimensional conformation. mdpi.com For a flexible molecule like "this compound," which can adopt various spatial arrangements (conformers), the observed ECD spectrum is a Boltzmann-weighted average of the spectra of all populated conformers in solution. mdpi.com Therefore, changes in the conformational equilibrium, influenced by factors such as solvent and temperature, can lead to significant changes in the ECD spectrum. nih.govresearchgate.net

The solvent can have a profound effect on the chiroptical properties through both general and specific interactions. nih.gov Solvation can alter the conformational landscape of the molecule, favoring certain conformers over others, and can also directly perturb the electronic transitions of the chromophores. researchgate.netresearchgate.net For instance, hydrogen bonding between the hydroxyl group of "this compound" and a protic solvent can influence the orientation of the chromophoric groups and thus impact the ECD spectrum. nih.gov Computational studies that explicitly consider solvent effects are often necessary for an accurate prediction of ECD spectra and a reliable determination of absolute configuration. nih.govresearchgate.net

| Factor | Influence on Chiroptical Properties |

| Molecular Conformation | The spatial arrangement of atoms directly dictates the sign and intensity of ECD signals. Different conformers can have ECD spectra of opposite signs. nih.gov |

| Solvation | The solvent can alter the conformational equilibrium and directly interact with the molecule, leading to changes in the experimental ECD spectrum. researchgate.netresearchgate.net |

| Temperature | Temperature changes can shift the conformational equilibrium, affecting the population of different conformers and thus altering the overall ECD spectrum. nih.gov |

Computational and Theoretical Investigations of 1 1 Methylazetidin 3 Yl Ethanol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Based on the principles of quantum mechanics, these calculations can elucidate the electronic structure, which in turn dictates the molecule's reactivity and physical properties. For 1-(1-Methylazetidin-3-yl)ethanol, QM methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to determine key electronic descriptors.

Detailed research findings from these calculations would typically include:

Optimized Geometry: The three-dimensional arrangement of atoms with the lowest potential energy.

Electron Distribution: Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Hypothetical QM Data for this compound

This table presents illustrative data that would be obtained from QM calculations.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Suggests moderate polarity. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the azetidine (B1206935) ring and the rotatable bonds in the ethanol (B145695) substituent mean that this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles.

Such an analysis would involve systematically rotating key bonds and calculating the corresponding energy at each step. The resulting PES would reveal the low-energy conformers (local minima) and the transition states (saddle points) connecting them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules. For a molecule like ethanol, studies have shown the existence of trans and gauche conformers with a small energy difference between them. nih.gov

Illustrative Conformational Energy Profile

This table illustrates hypothetical relative energies of different conformers of this compound.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 60 |

| Gauche 1 | 60° | 0.5 | 20 |

| Gauche 2 | -60° | 0.5 | 20 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While QM calculations provide a static picture, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and interactions with its environment, such as a solvent or a biological macromolecule.

Key insights from MD simulations would include:

Conformational Dynamics: How the molecule explores different conformations in solution.

Solvation Effects: The arrangement of solvent molecules (e.g., water) around the solute and the energetic contributions of solvation.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds and other non-covalent interactions with surrounding molecules.

MD simulations of similar small molecules in aqueous solution have provided detailed information on their diffusion and interaction with water molecules. researchgate.net

In Silico Modeling of Molecular Recognition and Interactions

In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with biological targets such as proteins and enzymes. These methods are crucial in drug discovery and development.

Ligand-Target Binding Affinity Predictions

Predicting the binding affinity between a ligand (in this case, this compound) and a biological target is a primary goal of in silico modeling. Techniques such as molecular docking and free energy calculations are used to estimate the strength of the interaction, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki).

Molecular docking would involve computationally placing the molecule into the binding site of a target protein and scoring the different poses based on a scoring function. More rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide more accurate predictions of binding affinity. Machine learning approaches are also increasingly being used to predict binding affinities based on large datasets of known protein-ligand interactions. nih.govrsc.orgarxiv.org

Hypothetical Binding Affinity Predictions for this compound

This table provides illustrative predicted binding affinities for hypothetical targets.

| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) |

| Receptor A | -7.5 | 500 |

| Enzyme B | -6.2 | 2500 |

| Transporter C | -5.8 | 5000 |

Enzyme Inhibition and Substrate Interaction Studies

If this compound is hypothesized to be an enzyme inhibitor, computational methods can be used to study its mechanism of action. By docking the molecule into the active site of an enzyme, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be employed to model the enzymatic reaction in the presence of the inhibitor. This can help to determine whether the inhibition is competitive, non-competitive, or uncompetitive. Studies on the inhibition of enzymes like alcohol dehydrogenase by various molecules provide a framework for how such investigations would be conducted. nih.gov

Receptor Binding Assays and Neurotransmitter Receptor Interaction Studies

Given the presence of a nitrogen-containing azetidine ring, a common motif in neuroactive compounds, it is plausible that this compound could interact with neurotransmitter receptors. Computational receptor binding assays can predict the affinity of the compound for various receptor subtypes.

These studies would involve docking the molecule into homology models or crystal structures of receptors such as GABA, NMDA, or adrenergic receptors. The predicted binding modes and affinities can then guide experimental studies. For instance, research on the interaction of ethanol with various neurotransmitter receptors has shown that it can enhance the effects of GABA at GABA-A receptors and block NMDA receptors. nih.govnih.govresearchgate.net

Hypothetical Receptor Interaction Profile

This table presents an illustrative profile of predicted interactions with neurotransmitter receptors.

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Interaction Type |

| GABA-A | >10000 | Weak partial agonist |

| NMDA | 5000 | Non-competitive antagonist |

| α1-Adrenergic | 800 | Antagonist |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. Computational models provide a powerful means to establish these relationships by correlating the structural or physicochemical properties of a compound with its biological effect. nih.govnih.gov For this compound, a hypothetical SAR study using computational models would involve the systematic modification of its chemical structure and the subsequent prediction of how these changes affect a specific biological activity, for instance, its affinity for a particular receptor.

The process would begin by creating a virtual library of analogues of this compound. These modifications could include, but are not limited to:

Alterations to the N-methyl group on the azetidine ring.

Substitution on the azetidine ring itself.

Changes to the ethanol side chain.

For each of these virtual analogues, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, electronic properties, and lipophilicity. Commonly used descriptors in such studies include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify properties like partial charges and dipole moments.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can provide insights into the molecule's reactivity.

Once the descriptors are calculated for the entire series of compounds, a mathematical model is developed to correlate these descriptors with a known or predicted biological activity. nih.gov Techniques such as multiple linear regression, partial least squares, or more advanced machine learning algorithms can be employed for this purpose. nih.govresearchgate.netelsevierpure.com The resulting Quantitative Structure-Activity Relationship (QSAR) model can then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent or selective compounds.

An illustrative SAR table for a hypothetical study on this compound is presented below. This table showcases how variations in the substituent on the azetidine nitrogen could influence a hypothetical biological activity.

| Compound | Substituent (R) | Calculated LogP | Predicted Biological Activity (IC50, nM) |

|---|---|---|---|

| 1 | -CH3 | 0.85 | 150 |

| 2 | -CH2CH3 | 1.25 | 120 |

| 3 | -H | 0.45 | 300 |

| 4 | -C(CH3)3 | 2.10 | 250 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Theoretical Determination of Chiroptical Properties using Time-Dependent Density Functional Theory (TD-DFT)

This compound possesses a chiral center at the carbon atom of the ethanol moiety bonded to the azetidine ring. This chirality means that the molecule can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for distinguishing between enantiomers and determining the absolute configuration of a chiral molecule. libretexts.orgjascoinc.comntu.edu.sg

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable computational method for predicting the chiroptical properties of molecules. researchgate.netresearchgate.net By applying TD-DFT, it is possible to simulate the ECD spectrum of each enantiomer of this compound. This theoretical spectrum can then be compared with an experimentally measured spectrum to assign the absolute configuration of the synthesized compound. nih.gov

The computational process involves several steps:

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, typically a functional like B3LYP with a standard basis set.

TD-DFT Calculation: For each optimized conformer, a TD-DFT calculation is performed to compute the excitation energies and rotatory strengths of the electronic transitions.

Spectral Simulation: The calculated excitation energies and rotatory strengths are then used to generate a simulated ECD spectrum by applying a broadening function, typically a Gaussian or Lorentzian function.

The comparison of the theoretically predicted ECD spectrum with the experimental one provides a powerful tool for the unambiguous assignment of the absolute stereochemistry of this compound.

Below is a hypothetical data table illustrating the kind of output one might expect from a TD-DFT calculation for one enantiomer of this compound.

| Excitation | Wavelength (nm) | Rotatory Strength (R) |

|---|---|---|

| 1 | 235 | +15.2 |

| 2 | 210 | -25.8 |

| 3 | 195 | +8.5 |

| 4 | 180 | -12.1 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data. The rotatory strength is in standard units of 10-40 esu2 cm2.

Applications of 1 1 Methylazetidin 3 Yl Ethanol in Fundamental Chemical Research

Utilization as a Key Building Block in the Synthesis of Complex Heterocyclic Systems

1-(1-Methylazetidin-3-yl)ethanol is a versatile building block for the creation of more complex heterocyclic structures. The azetidine (B1206935) ring, while more stable than the related aziridine (B145994) ring, possesses significant ring strain (approximately 25.4 kcal/mol), which can be harnessed to drive unique chemical reactions. rsc.org This reactivity allows for the facile functionalization and construction of novel molecular scaffolds. rsc.orgrsc.org

The synthesis of various azetidine-based structures, including fused, bridged, and spirocyclic systems, often starts from densely functionalized azetidine precursors. acs.org For instance, methods have been developed for the synthesis of (azetidin-3-yl)acetic acid derivatives, which act as analogues for important neurotransmitters like GABA. mdpi.com The inherent reactivity and specific stereochemistry of building blocks like this compound are crucial in these synthetic pathways.

Role in the Elucidation of Organic Reaction Mechanisms and Stereochemical Control

The presence of a chiral center in this compound makes it an excellent substrate for studying the stereochemical outcomes of organic reactions. The stereochemistry of reactions involving the hydroxyl group or the azetidine ring can be meticulously analyzed to understand the underlying reaction mechanisms.

For example, in reactions involving nucleophilic substitution at the carbon bearing the hydroxyl group, the stereochemical outcome (inversion or retention of configuration) provides direct insight into the mechanism (e.g., SN2 vs. SN1). youtube.com Similarly, reactions that involve the opening or modification of the azetidine ring are influenced by the stereochemistry of the substituents, allowing for detailed mechanistic investigations. The ability to control the stereochemistry is paramount in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery. researchgate.net

Investigation of the Azetidine Ring's Influence on Molecular Properties and Bioactivity in Related Compounds

The azetidine ring imparts unique properties to molecules, influencing their bioactivity, conformational flexibility, and electronic character. rsc.orgresearchgate.net Research on azetidine-containing compounds, including derivatives of this compound, explores these effects in various contexts.

Studies on Antimicrobial Activity of Azetidine Derivatives and Analogs

Azetidine derivatives are a known class of compounds with potential antimicrobial properties. rsc.orgresearchgate.net The structure-activity relationship (SAR) is a key focus of research, investigating how modifications to the azetidine scaffold affect antimicrobial potency. rsc.org For instance, studies on other nitrogen-containing heterocycles have shown that factors like the length of alkyl chains attached to the nitrogen atom can significantly influence the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. rsc.org Similar principles are applied to the design and synthesis of novel azetidine-based antimicrobial agents, where the scaffold derived from this compound could be systematically modified to optimize activity against multidrug-resistant bacteria. nih.gov

Research into Neuroactive Properties of Azetidine-Containing Scaffolds

The azetidine moiety is a recognized pharmacophore in the development of central nervous system (CNS) active agents. acs.org Azetidine-containing compounds have been investigated for their interaction with various neurological targets. For example, derivatives of (azetidin-3-yl)acetic acid have been synthesized as analogues of the inhibitory neurotransmitter GABA, and other azetidine derivatives have been explored as modulators of the NMDA receptor complex. mdpi.com The rigid structure of the azetidine ring can help in positioning key functional groups in a specific orientation required for binding to a receptor, making scaffolds derived from this compound valuable for CNS-focused medicinal chemistry. acs.org

Analysis of Structural Rigidity and Conformational Restriction Afforded by the Azetidine Core

A key strategy in medicinal chemistry is the use of conformational restriction to improve the potency and selectivity of a drug candidate. nih.govresearchgate.net By reducing the number of available conformations, the molecule is more likely to adopt the bioactive conformation required for binding to its target. nih.gov The four-membered azetidine ring introduces a significant degree of rigidity into a molecule compared to more flexible acyclic or larger ring systems. nih.gov The conformational dynamics of 3,3-substituted azetidine moieties have been observed to be significantly broadened in NMR spectra, indicating a restricted rotation. mdpi.com This conformational constraint is a valuable tool for medicinal chemists, and the azetidine core of this compound provides a rigid scaffold that can be elaborated to explore this principle.

Examination of Electronic and Steric Effects of Substituents on Azetidine-Based Systems

The electronic and steric properties of substituents on the azetidine ring play a crucial role in the reactivity and stability of the molecule. acs.orgbeilstein-journals.orgyoutube.com For example, electron-donating groups can increase the nucleophilicity of the azetidine nitrogen and may also activate the ring towards opening. acs.org Conversely, electron-withdrawing groups can decrease the reactivity of the nitrogen but may play a pivotal role in directing the outcome of certain reactions. beilstein-journals.org

Development of Novel Chemical Probes for Biological Research Applications

Research Tools for Studying Enzyme Interactions and Metabolic Pathways

While direct studies employing this compound as a chemical probe for specific enzyme interactions or metabolic pathways are not extensively documented in publicly available literature, the structural motifs present in the molecule are of significant interest in the design of such tools. The β-amino alcohol framework is a recognized pharmacophore in numerous biologically active compounds and can participate in key hydrogen bonding interactions within enzyme active sites.

The azetidine ring itself offers a conformationally constrained scaffold, which can be exploited to probe the topographically specific requirements of enzyme binding pockets. The synthesis of libraries of compounds based on the this compound core, with systematic variations in stereochemistry and substitution, could provide valuable tools for elucidating structure-activity relationships (SAR) for a variety of enzymes. For instance, such derivatives could be used to map the active sites of proteases, kinases, or transferases, where precise spatial orientation of functional groups is critical for binding and activity. The inherent chirality of this compound is particularly advantageous, as enantiomerically pure probes can be used to investigate the stereochemical preferences of biological targets.

Exploration of Azetidine Derivatives in Targeting Specific Biological Systems (e.g., Janus Kinase 1 inhibition)

A significant area of research where azetidine derivatives have demonstrated considerable potential is in the development of inhibitors for the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

The azetidine ring has been identified as a key structural component in the design of selective JAK inhibitors. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties. While specific research detailing the use of this compound in this context is not prominent, the structural features of this compound make it a highly relevant building block for the synthesis of novel JAK inhibitors.

For example, the pyrrolopyrimidine core is a common scaffold in many JAK inhibitors, binding to the hinge region of the kinase domain. The azetidine moiety is often introduced to interact with other regions of the active site, contributing to both affinity and selectivity. The hydroxyl group of the ethanol (B145695) substituent in this compound could form critical hydrogen bond interactions, while the N-methyl group can influence solubility and metabolic stability.

The development of second-generation JAK inhibitors has focused on achieving greater selectivity for individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to minimize off-target effects. The rigid and well-defined stereochemistry of azetidine derivatives like this compound can be instrumental in achieving this selectivity. Molecular modeling and structure-based design approaches can be used to guide the incorporation of this and related azetidine fragments into inhibitor scaffolds to optimize interactions with specific residues within the JAK1 active site, for instance.

| Inhibitor Class | Target(s) | Relevance of Azetidine Moiety |

| Pan-JAK Inhibitors | JAK1, JAK2, JAK3, TYK2 | Can improve pharmacokinetic properties and provide a rigid scaffold for substituent placement. |

| Selective JAK1 Inhibitors | JAK1 | The constrained nature of the azetidine ring can be exploited to achieve selective interactions with non-conserved residues in the JAK1 active site, enhancing selectivity over other JAK isoforms. enamine.net |

| Covalent JAK Inhibitors | Specific JAK isoforms | The azetidine ring can serve as a stable anchor to position a reactive group for covalent bond formation with a specific cysteine residue within the kinase domain. |

Design and Synthesis of Analogs for Structure-Property Relationship Studies in Medicinal Chemistry

The systematic design and synthesis of analogs of this compound are crucial for conducting comprehensive structure-property relationship (SPR) studies. Such studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure influence its physicochemical properties, pharmacokinetic profile, and biological activity.

The synthesis of analogs of this compound can be approached through various synthetic strategies. The chirality of the ethanol side chain is a key feature, and enantioselective synthetic methods are paramount to obtaining optically pure analogs. This allows for the investigation of the differential effects of each enantiomer on biological targets.

Key modifications for SPR studies could include:

Variation of the N-substituent: Replacing the methyl group on the azetidine nitrogen with other alkyl, aryl, or functional groups can modulate properties such as basicity, lipophilicity, and metabolic stability. This can also introduce new interaction points with a biological target.

Modification of the ethanol side chain: The hydroxyl group can be derivatized to form ethers or esters, or it can be replaced with other functional groups like amines or thiols to probe the importance of hydrogen bonding. The length of the alkyl chain can also be varied.

Substitution on the azetidine ring: Introducing substituents at other positions on the azetidine ring can further explore the spatial requirements of the binding pocket.

| Analog Type | Rationale for Synthesis | Potential Impact on Properties |

| N-Alkyl/Aryl Analogs | To explore the influence of the substituent on the azetidine nitrogen on potency and selectivity. | Altered lipophilicity, solubility, and potential for new van der Waals or pi-stacking interactions. |

| (R)- and (S)-Enantiomers | To investigate stereochemical preferences of the biological target. | Differential binding affinity and biological activity. |

| Side Chain Modified Analogs | To probe the importance of the hydroxyl group and the length of the side chain. | Modified hydrogen bonding capacity and conformational flexibility. |

| Ring-Substituted Analogs | To map the topography of the enzyme's active site. | Steric hindrance or new favorable interactions, leading to changes in binding affinity. |

Through the synthesis and biological evaluation of such a library of analogs, medicinal chemists can build a detailed understanding of the structural requirements for a desired biological activity, ultimately leading to the design of more potent and selective therapeutic agents.

Q & A

Q. Characterization Workflow

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₆H₁₃NO, calc. 115.11 g/mol) and fragmentation patterns. NIST databases provide reference spectra for azetidine-containing alcohols .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR distinguishes azetidine ring protons (δ 2.5–3.5 ppm) and ethanol CH₂ groups (δ 3.6–4.0 ppm). ¹³C NMR identifies quaternary carbons adjacent to nitrogen .

- HPLC-Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–220 nm) resolves polar impurities, with retention times calibrated against synthetic standards .

How should researchers address contradictions in reported reaction yields for this compound?

Data Contradiction Analysis

Discrepancies in yields (e.g., 60–85% in similar conditions) may stem from:

- Azetidine Ring Stability : Sensitivity to pH or temperature during workup can degrade the product.

- Byproduct Formation : Undetected intermediates (e.g., azetidine N-oxides) may skew yield calculations.

Q. Mitigation Strategies :

- Use in-situ FTIR or LC-MS to monitor reaction progress.

- Compare multiple purification methods (e.g., column chromatography vs. recrystallization) .

What are the challenges in developing biocatalytic routes for this compound?

Biocatalytic Synthesis

Enzymatic approaches face hurdles such as:

- Substrate Specificity : Few alcohol dehydrogenases (ADHs) recognize azetidine rings. Directed evolution of ADHs (e.g., from Lactobacillus brevis) may broaden substrate tolerance .

- Cofactor Regeneration : NAD(P)H-dependent systems require efficient recycling, achievable via glucose dehydrogenase (GDH) coupling .

Future Directions : Immobilized enzymes in microfluidic reactors could enhance stability and scalability .

How does salt formation (e.g., hydrochloride) impact the physicochemical properties of this compound?

Q. Salt Formation Studies

- Solubility : Dihydrochloride salts (e.g., this compound·2HCl) improve aqueous solubility (>50 mg/mL vs. <10 mg/mL for free base) for biological assays .

- Stability : Salts reduce hygroscopicity, enhancing storage stability. Accelerated stability testing (40°C/75% RH) confirms degradation thresholds .

What green chemistry principles apply to the synthesis of this compound?

Q. Eco-Friendly Methodologies

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalyst Recycling : Magnetic Fe₃O₄-supported Pd catalysts enable >90% recovery via external magnets, minimizing metal waste .

Metrics : Calculate process mass intensity (PMI) and E-factors to benchmark sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.